Ether, 4-chlorobutyl 4-fluorobutyl

Description

Contextualization within Halogenated Alkyl Ether Chemistry and Organic Synthesis

Halogenated alkyl ethers are a class of organic compounds where one or more hydrogen atoms on the alkyl chains of an ether molecule have been replaced by halogens (fluorine, chlorine, bromine, or iodine). libretexts.orgucsb.edu The inclusion of halogen atoms significantly alters the physical and chemical properties of the parent ether, introducing polarity and modifying the reactivity of the molecule. libretexts.org These compounds are valuable in organic synthesis, often serving as intermediates, solvents, or building blocks for more complex structures. lookchem.com For instance, certain fluorine-substituted ethers are known for their use as volatile anesthetics, while some chlorinated hydrocarbons are important solvents. wikipedia.org

The synthesis of ethers is classically achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. francis-press.com In the context of 4-chlorobutyl 4-fluorobutyl ether, its structure as a bifunctional compound—possessing two distinct reactive halogen sites—is of particular interest. The presence of both chlorine and fluorine imparts a unique combination of properties. Fluorine, being the most electronegative element, creates strong C-F bonds that can enhance metabolic stability and lipophilicity in molecules, a highly desirable trait in medicinal chemistry. mdpi.com The C-Cl bond, being more reactive than the C-F bond in many nucleophilic substitution reactions, offers a site for selective chemical modification. wikipedia.org This differential reactivity is a cornerstone of its utility in multi-step organic synthesis.

Historical Trajectories and Emerging Research Trends for Bifunctional Halogenated Ethers

Historically, research on halogenated ethers often focused on simpler, monofunctionalized, or symmetrical compounds. However, the trajectory of modern chemical synthesis has moved towards the creation of increasingly complex and precisely functionalized molecules designed for specific, high-value applications in fields like pharmaceuticals and materials science. mdpi.com

Bifunctional compounds, which contain two different functional groups, are central to this trend as they allow for sequential and controlled chemical transformations. mdpi.comresearchgate.net The emergence of bifunctional halogenated ethers, such as 4-chlorobutyl 4-fluorobutyl ether, represents a sophisticated evolution in this area. Key research trends include:

Selective Functionalization: A major focus is on exploiting the differential reactivity of the C-Cl versus the C-F bond. The chlorine atom can act as a better leaving group in SN2 reactions compared to fluorine, allowing chemists to introduce a new functional group at the chlorinated end while leaving the fluorinated chain untouched. This selective reactivity is crucial for building complex molecular architectures.

Fluorine Chemistry: There is a growing interest in incorporating fluorine into organic molecules to modulate their biological activity. mdpi.com Compounds like 4-chlorobutyl 4-fluorobutyl ether are potential precursors to novel fluorinated molecules. The development of new synthetic methods, such as the use of a Swarts reaction (halogen exchange) to introduce fluorine, is an active area of research. unacademy.com

Advanced Materials: Halogenated compounds can be used to produce polymers with specific properties, such as flame retardancy or chemical resistance. Bifunctional ethers offer a route to creating new polymers and materials with tailored characteristics.

Identification of Key Academic Challenges and Opportunities in the Study of 4-chlorobutyl 4-fluorobutyl Ether

The study and application of 4-chlorobutyl 4-fluorobutyl ether present both significant challenges and promising opportunities for the research community.

Key Academic Challenges:

Synthetic Complexity: The controlled, high-yield synthesis of an unsymmetrical, bifunctional ether is a primary challenge. A conventional Williamson synthesis approach, for example, reacting 4-chlorobutanol with a 4-fluorobutyl halide (or vice versa), could lead to a mixture of undesired products, including two different symmetrical ethers. Developing selective and efficient synthetic routes is a non-trivial task that requires modern synthetic strategies. rsc.orgnih.gov

Precursor Availability: The synthesis requires appropriately halogenated precursors, such as 4-chlorobutanol and 1-bromo-4-fluorobutane (B1265377) or 4-fluorobutanol and 1-chloro-4-bromobutane. The synthesis of these starting materials themselves can be complex and may require multi-step procedures.

Reaction Control: Achieving selective reactions at one halogen site without affecting the other requires careful optimization of reaction conditions (reagents, temperature, solvent), which can be a significant undertaking.

Key Academic Opportunities:

Versatile Synthetic Building Block: The differential reactivity of the two halogen atoms makes this compound a highly valuable and versatile intermediate. It provides a platform for introducing two different functionalities onto a flexible ether backbone, enabling the synthesis of novel compounds for drug discovery and materials science. lookchem.com

Development of Novel Synthetic Methods: The challenges associated with its synthesis create an opportunity for the development of new and innovative chemical reactions. This includes exploring catalytic methods, phase-transfer catalysis, or unconventional "umpoled" strategies for ether formation to improve efficiency and selectivity. francis-press.comacs.orgrsc.org

Probing Structure-Property Relationships: As a model compound, it allows researchers to systematically study how the interplay between a chloroalkyl and a fluoroalkyl group within the same molecule influences its physical, chemical, and potentially biological properties. This fundamental knowledge can guide the design of future functional molecules.

Data Tables

Table 1: Properties of Ether, 4-chlorobutyl 4-fluorobutyl This table presents computed and estimated properties based on the compound's structure and data from analogous compounds, as specific experimental data is not widely available.

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C8H14ClFO | |

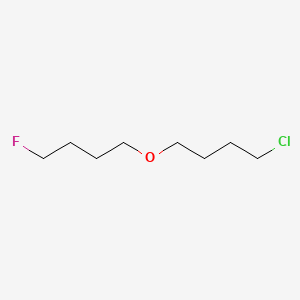

| Structure | Cl-(CH2)4-O-(CH2)4-F | Structural Definition |

| Class | Halogenated Alkyl Ether | |

| Key Features | Bifunctional: Contains both a chloroalkyl and a fluoroalkyl group. | |

| Reactivity | The C-Cl bond is generally more susceptible to nucleophilic substitution than the C-F bond. | wikipedia.org |

| Potential Applications | Intermediate in organic synthesis for pharmaceuticals and materials science. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorobutoxy)-4-fluorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClFO/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPERCMMNVGTKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)COCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208027 | |

| Record name | Ether, 4-chlorobutyl 4-fluorobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-22-6 | |

| Record name | Ether, 4-chlorobutyl 4-fluorobutyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, 4-chlorobutyl 4-fluorobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 4 Chlorobutyl 4 Fluorobutyl Ether

Established and Novel Synthetic Pathways to 4-chlorobutyl 4-fluorobutyl Ether

The Williamson ether synthesis for 4-chlorobutyl 4-fluorobutyl ether necessitates the use of a halogenated alcohol, which is deprotonated to form a nucleophilic alkoxide, and a haloalkane, which serves as the electrophile. libretexts.org The two viable pathways are:

Pathway A: The reaction of sodium 4-chlorobutoxide with 1-fluoro-4-halobutane (e.g., 1-bromo-4-fluorobutane (B1265377) or 1-chloro-4-fluorobutane).

Pathway B: The reaction of sodium 4-fluorobutoxide with 1,4-dichlorobutane (B89584) or 1-bromo-4-chlorobutane.

The selection between these pathways is critical and is often dictated by the principles of SN2 reactions, where primary alkyl halides are preferred to minimize competing E2 elimination reactions. libretexts.orgmasterorganicchemistry.com Since both potential alkyl halides in these pathways are primary, both routes are theoretically viable. The choice may then depend on the availability and reactivity of the specific precursors.

The formation of the required alkoxides is typically achieved by treating the corresponding alcohol (4-chlorobutanol or 4-fluorobutanol) with a strong base like sodium hydride (NaH). masterorganicchemistry.com

Table 1: Potential Williamson Ether Synthesis Routes for 4-chlorobutyl 4-fluorobutyl Ether

| Pathway | Alcohol Precursor | Alkyl Halide Precursor | Base | Typical Solvent |

| A | 4-chlorobutanol | 1-bromo-4-fluorobutane | NaH | THF, DMF |

| B | 4-fluorobutanol | 1,4-dichlorobutane | NaH | THF, DMF |

While a classic two-step approach (alkoxide formation followed by SN2 reaction) is common, one-pot variations of the Williamson ether synthesis can be employed for efficiency. youtube.com In a one-pot synthesis, the alcohol, base, and alkyl halide are combined in a single reaction vessel. This approach, however, requires careful control of reaction conditions to prevent side reactions.

A multi-step synthesis would involve the initial preparation of the halogenated alcohol precursors if they are not commercially available. For instance, 4-chlorobutanol can be synthesized from tetrahydrofuran (B95107) (THF) by reaction with acetyl chloride and a zinc chloride catalyst, followed by transesterification. sciencemadness.org Similarly, 4-fluorobutanol can be prepared through various fluorination methods.

Catalytic Innovations in the Formation of 4-chlorobutyl 4-fluorobutyl Ether

Recent advancements in ether synthesis have focused on the development of catalytic methods to overcome the limitations of the traditional Williamson synthesis, such as the need for stoichiometric strong bases and the potential for salt by-products. researchgate.net While direct catalytic routes to 4-chlorobutyl 4-fluorobutyl ether are not explicitly documented, analogous catalytic systems for etherification offer promising avenues.

Transition metal catalysis, for example, has been explored for the formation of C-O bonds. acs.org Nickel-catalyzed cross-coupling reactions have shown potential for the synthesis of dialkyl ethers. acs.org Another approach involves acid-catalyzed dehydration of alcohols. However, this method is generally more suitable for the synthesis of symmetrical ethers and can be complicated by competing elimination reactions, especially at higher temperatures. masterorganicchemistry.com For unsymmetrical ethers like the target compound, acid-catalyzed transetherification reactions could be a possibility, though selectivity can be a challenge. researchgate.net

A catalytic version of the Williamson ether synthesis has been developed for the production of alkyl aryl ethers at high temperatures using weak alkylating agents, which could inspire future research into dialkyl ether synthesis under milder, catalytic conditions. researchgate.netacs.org

Table 2: Comparison of Synthetic Approaches for Unsymmetrical Ethers

| Synthetic Approach | Advantages | Disadvantages |

| Williamson Ether Synthesis | Well-established, versatile for unsymmetrical ethers. chegg.comoraclecloud.com | Requires strong base, potential for elimination side reactions. libretexts.org |

| Acid-Catalyzed Dehydration | Uses inexpensive acid catalysts. | Primarily for symmetrical ethers, risk of side reactions. masterorganicchemistry.com |

| Transition Metal Catalysis | Potential for milder conditions and broader substrate scope. acs.org | Catalyst development is ongoing, may have substrate limitations. |

Green Chemistry Principles Applied to 4-chlorobutyl 4-fluorobutyl Ether Synthesis

Applying green chemistry principles to the synthesis of 4-chlorobutyl 4-fluorobutyl ether would involve several considerations. A key aspect is the use of less hazardous reagents and solvents. The development of a catalytic process, as discussed above, would align with the principle of catalysis over stoichiometric reagents. researchgate.net

Furthermore, exploring alternative, greener solvents to replace traditional solvents like DMF would be beneficial. The use of phase-transfer catalysts could also represent a greener approach by enabling the use of aqueous/organic biphasic systems, thus reducing the reliance on volatile organic solvents.

Atom economy is another important principle. The Williamson ether synthesis, while effective, generates a salt byproduct. Catalytic methods that proceed via different mechanisms, such as dehydrative coupling of alcohols, could offer higher atom economy.

Stereoselective and Regioselective Synthesis of Related Halogenated Ethers

While 4-chlorobutyl 4-fluorobutyl ether itself is achiral, the principles of stereoselective and regioselective synthesis are crucial in the broader context of halogenated ether synthesis.

Regioselectivity is a key consideration in the Williamson ether synthesis when a dihaloalkane is used as a precursor. For example, in the reaction of sodium 4-fluorobutoxide with 1,4-dichlorobutane, the reaction must be controlled to favor monosubstitution to yield the desired product over the symmetrical diether.

Stereoselectivity would become important if chiral halogenated alcohol or alkyl halide precursors were used. The SN2 mechanism of the Williamson ether synthesis proceeds with inversion of configuration at the electrophilic carbon. Therefore, if a chiral, secondary haloalkane were used (which is generally avoided due to competing elimination), the stereochemistry of the product would be predictable.

For more complex halogenated ethers, catalytic methods are being developed to achieve high levels of regio- and stereoselectivity. For instance, nickel-catalyzed hydroalkoxylation of dienes allows for the highly regioselective synthesis of allylic ethers. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobutyl 4 Fluorobutyl Ether

Electrophilic and Nucleophilic Substitution Reactions Involving Halogen Moieties

The primary sites for substitution reactions on 4-chlorobutyl 4-fluorobutyl ether are the carbon atoms bearing the halogen atoms. These reactions are typically nucleophilic substitutions, where a nucleophile replaces the halide. The nature of these reactions, whether they proceed via an SN1 or SN2 mechanism, is influenced by the reaction conditions and the structure of the ether. openstax.org

The ether oxygen can be protonated under acidic conditions, which can facilitate cleavage of the C-O bonds. openstax.orgwikipedia.org However, the halogen moieties are generally more susceptible to nucleophilic attack than the ether linkage in the absence of strong acids.

The reactivity of the two halogenated butyl chains towards nucleophiles is expected to differ significantly. The carbon-chlorine bond is more polarizable and the chloride ion is a better leaving group than the fluoride (B91410) ion. This is due to the lower bond strength of the C-Cl bond compared to the C-F bond and the greater stability of the chloride anion in solution. Consequently, nucleophilic substitution will preferentially occur at the 4-chlorobutyl moiety.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Enthalpy (kJ/mol) | Electronegativity of Halogen (Pauling Scale) |

|---|---|---|

| C-F | ~485 | 4.0 |

In a typical SN2 reaction, a potent nucleophile would attack the carbon atom attached to the chlorine, leading to the displacement of the chloride ion. An SN1-type reaction is less likely for the primary alkyl halides in this molecule unless a strong acid is used to promote the formation of a carbocation, which could be stabilized by the ether oxygen through resonance. openstax.org

Electrophilic substitution reactions directly on the halogen moieties are not common in this type of aliphatic compound.

Radical Reactions and Their Role in 4-chlorobutyl 4-fluorobutyl Ether Transformations

While ionic reactions are often more predictable, radical reactions can also play a role in the transformation of 4-chlorobutyl 4-fluorobutyl ether, particularly under conditions involving UV light, radical initiators, or high temperatures.

The presence of C-H bonds offers numerous sites for radical abstraction. The stability of the resulting carbon-centered radical will determine the preferred site of reaction. The ether oxygen can stabilize an adjacent radical through resonance, making the α-carbons (C1 and C1') potential sites for radical formation.

The halogen substituents also influence radical reactivity. The weaker C-Cl bond is more susceptible to homolytic cleavage than the C-F bond. Radical-induced cleavage of the C-Cl bond would generate a butyl ether radical and a chlorine radical.

Subsequent reactions of these radical intermediates could include:

Intramolecular cyclization: A radical on one of the butyl chains could attack the other chain or the ether oxygen, potentially leading to cyclic ether products.

Rearrangement: Radical rearrangements are also possible, although they are generally less common than carbocation rearrangements.

Propagation: The initial radicals can abstract hydrogen atoms from other molecules to propagate a chain reaction.

Reaction Kinetics and Thermodynamic Analyses of 4-chlorobutyl 4-fluorobutyl Ether

The kinetics of nucleophilic substitution at the 4-chlorobutyl group are expected to be significantly faster than at the 4-fluorobutyl group. This is a direct consequence of the lower activation energy required to break the C-Cl bond compared to the C-F bond.

Table 2: Illustrative Relative Rates of SN2 Reactions for Butyl Halides

| Substrate | Relative Rate |

|---|---|

| 1-Fluorobutane | ~1 |

| 1-Chlorobutane | ~200 |

| 1-Bromobutane | ~10,000 |

This table provides a general comparison of the reactivity of primary alkyl halides in SN2 reactions and is intended for illustrative purposes.

Investigations into Ring Closure and Rearrangement Mechanisms of Related Butyl Ethers

The flexible butyl chains in 4-chlorobutyl 4-fluorobutyl ether create the possibility of intramolecular reactions, leading to ring closure. Such reactions are well-documented for related halo-ethers. The most likely intramolecular reaction would be a nucleophilic attack of the ether oxygen on the carbon bearing the chlorine atom, which would proceed via an intramolecular SN2 mechanism. This would result in the formation of a five-membered cyclic oxonium ion, which could then undergo further reaction.

Alternatively, if an external nucleophile reacts at the 4-chlorobutyl terminus, the resulting functional group could potentially undergo a subsequent intramolecular reaction with the other end of the molecule.

Rearrangements of the carbon skeleton of butyl ethers are also known to occur, particularly under acidic conditions that can generate carbocation intermediates. acs.orgscilit.com For 4-chlorobutyl 4-fluorobutyl ether, protonation of the ether oxygen followed by cleavage of a C-O bond could lead to a primary carbocation. While primary carbocations are generally unstable, they could potentially rearrange to more stable secondary carbocations via hydride shifts, leading to the formation of rearranged products. youtube.com

Comparative Reactivity Studies of Chloro- and Fluoro-substituents in Ether Systems

The difference in reactivity between the chloro- and fluoro-substituents in an ether system like 4-chlorobutyl 4-fluorobutyl ether is a classic example of the influence of halogen identity on chemical behavior. rsc.org

Inductive Effect: Both fluorine and chlorine are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element, so its inductive effect is stronger than that of chlorine. echemi.com This effect decreases the electron density on the adjacent carbon atoms.

Leaving Group Ability: In nucleophilic substitution reactions, the ability of a group to depart with the electron pair is crucial. The stability of the resulting anion is a key factor. Chloride (Cl⁻) is a much better leaving group than fluoride (F⁻) because it is a larger, more polarizable ion and the conjugate base of a stronger acid (HCl) than fluoride (HF).

Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. nih.gov This higher bond energy means that more energy is required to break the C-F bond, making reactions that involve its cleavage kinetically less favorable.

Derivatives and Analogs of 4 Chlorobutyl 4 Fluorobutyl Ether: Synthesis and Structure Reactivity Relationships

Design and Synthesis of Novel Analogs with Varied Halogenation Patterns

The synthesis of 4-chlorobutyl 4-fluorobutyl ether itself can be envisioned through a modified Williamson ether synthesis. This would involve reacting a 4-chlorobutanol with a 1-fluoro-4-halobutane (e.g., 1-fluoro-4-iodobutane) in the presence of a base, or vice versa. The choice of the leaving group is critical, with the order of reactivity for alkyl halides being RI > RBr > RCl > RF. unacademy.com

Novel analogs can be designed by systematically varying the halogen atoms on either of the butyl chains. For instance, substituting the chlorine atom with bromine or iodine would yield analogs with increased reactivity at that position, facilitating subsequent functionalization. The synthesis of such analogs would follow similar principles, utilizing the appropriate halogenated butanols and butanes. A particularly efficient method for introducing fluorine is the Swarts reaction, where an alkyl chloride or bromide is treated with a metallic fluoride (B91410) like AgF or Hg₂F₂ to yield the corresponding alkyl fluoride. unacademy.com

The table below illustrates a series of potential analogs and the likely precursors for their synthesis.

| Analog of 4-chlorobutyl 4-fluorobutyl Ether | Precursor 1 | Precursor 2 | Synthetic Method |

| 4-bromobutyl 4-fluorobutyl ether | 4-bromobutanol | 1-fluoro-4-iodobutane (B1595697) | Williamson Ether Synthesis |

| 4-iodobutyl 4-fluorobutyl ether | 4-iodobutanol | 1-fluoro-4-bromobutane | Williamson Ether Synthesis |

| 4-chlorobutyl 4-bromobutyl ether | 4-chlorobutanol | 1-bromo-4-iodobutane | Williamson Ether Synthesis |

| 4-chlorobutyl 4-iodobutyl ether | 4-chlorobutanol | 1-iodo-4-bromobutane | Williamson Ether Synthesis |

| Bis(4-fluorobutyl) ether | 4-fluorobutanol | 1-fluoro-4-bromobutane | Williamson Ether Synthesis |

This table presents hypothetical synthetic routes based on established chemical principles.

Functionalization Strategies for the 4-chlorobutyl 4-fluorobutyl Ether Scaffold

The presence of two different halogens on the ether's scaffold opens up avenues for selective functionalization. The carbon-chlorine bond is significantly more susceptible to nucleophilic substitution than the highly stable carbon-fluorine bond. This differential reactivity allows for the selective modification of the 4-chlorobutyl chain while leaving the 4-fluorobutyl chain intact.

A variety of nucleophiles can be employed to displace the chloride ion, leading to a wide range of functionalized ethers. These reactions are typically nucleophilic substitution reactions where a stronger nucleophile displaces the weaker chloride leaving group. unacademy.com For example, reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which could then be reduced to a primary amine. This amine-terminated ether could serve as a monomer or a building block in further synthetic applications. u-fukui.ac.jp

The following table details potential functionalization reactions for the 4-chlorobutyl 4-fluorobutyl ether scaffold.

| Reagent | Functional Group Introduced | Product |

| Sodium azide (NaN₃) followed by reduction | Amine (-NH₂) | 4-aminobutyl 4-fluorobutyl ether |

| Sodium cyanide (NaCN) | Nitrile (-CN) | 4-cyanobutyl 4-fluorobutyl ether |

| Sodium hydroxide (B78521) (NaOH) | Hydroxyl (-OH) | 4-hydroxybutyl 4-fluorobutyl ether |

| Sodium thiocyanate (B1210189) (NaSCN) | Thiocyanate (-SCN) | 4-thiocyanatobutyl 4-fluorobutyl ether |

This table illustrates potential functionalization pathways based on the known reactivity of alkyl chlorides.

Exploration of Polymeric and Oligomeric Structures Incorporating 4-chlorobutyl 4-fluorobutyl Ether Units

The 4-chlorobutyl 4-fluorobutyl ether can be envisioned as a monomer for the synthesis of novel polymeric and oligomeric materials. One approach involves the introduction of a polymerizable functional group, such as a vinyl ether moiety. acs.org For instance, the hydroxyl-functionalized ether (4-hydroxybutyl 4-fluorobutyl ether) could be reacted with acetylene (B1199291) to form a vinyl ether monomer. This monomer could then undergo living cationic polymerization to produce well-defined polymers with controlled molecular weights and narrow dispersities. nih.govnih.gov

Another strategy for creating polymeric structures is through polycondensation reactions. For example, the di-functionalized amine derivative (from the reduction of a dinitrile precursor) could be reacted with a dicarboxylic acid to form a polyamide. The resulting polymer would have the unique feature of a fluorine atom at a regular interval along the polymer chain, which could impart desirable properties such as thermal stability and hydrophobicity.

The incorporation of these ether units into polymers could lead to materials with tailored properties, such as modified solubility, thermal stability, and chemical resistance, due to the presence of the C-F bond. mit.edu

Structure-Reactivity Correlations in Modified 4-chlorobutyl 4-fluorobutyl Ether Compounds

The relationship between the structure of modified 4-chlorobutyl 4-fluorobutyl ether compounds and their reactivity is a critical area of study. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and potential applications of these novel compounds. nih.govnih.gov

The primary determinant of reactivity in these ethers is the nature of the halogen atom. The bond dissociation energy of the C-X bond (where X is a halogen) decreases down the group, leading to the reactivity order C-I > C-Br > C-Cl > C-F. Therefore, analogs containing bromine or iodine would be expected to undergo nucleophilic substitution more readily than the parent 4-chlorobutyl 4-fluorobutyl ether.

Furthermore, the introduction of different functional groups will significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity. For example, the introduction of an electron-withdrawing group near the reaction center would generally decrease the rate of nucleophilic substitution. Conversely, the introduction of bulky substituents could sterically hinder the approach of a nucleophile. nih.govnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the electronic structure and predict the reactivity of these modified ethers. nih.gov These theoretical calculations can provide valuable insights into bond dissociation energies, charge distributions, and reaction mechanisms, guiding the rational design of new derivatives with desired properties. acs.org

Advanced Analytical Methodologies in the Study of 4 Chlorobutyl 4 Fluorobutyl Ether

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are indispensable for both monitoring the progress of the Williamson ether synthesis, a common route for preparing asymmetric ethers, and for the subsequent isolation and purification of the final product, 4-chlorobutyl 4-fluorobutyl ether. slideshare.net Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques employed for these purposes. nih.gov

For reaction monitoring, gas chromatography is often preferred due to its speed and high resolution, allowing for the separation of volatile starting materials, intermediates, and the final ether product. The choice of the GC column is critical for achieving optimal separation of these closely related compounds. quora.com For product isolation on a larger scale, column chromatography is a standard and effective method. youtube.com

Table 1: Hypothetical Chromatographic Conditions for the Analysis of 4-chlorobutyl 4-fluorobutyl Ether

| Parameter | Gas Chromatography (GC) | Column Chromatography |

| Stationary Phase | SH-624 (60m x 0.32 mm I.D., 1.80 µm) gcms.cz | Silica gel 60 Å (40–63 μm) acs.org |

| Mobile Phase/Carrier Gas | Helium at a constant linear velocity (e.g., 25.4 cm/s) gcms.cz | Gradient of n-hexane and ethyl acetate |

| Temperature Program | Initial temp. 35°C (hold 2 min), ramp 10°C/min to 120°C, ramp 30°C/min to 230°C (hold 8 min) gcms.cz | N/A (isocratic or gradient elution at room temperature) |

| Detector | Mass Spectrometer (MS) | UV (if chromophore present) or Refractive Index (RI) |

| Application | Reaction monitoring, purity assessment | Product isolation and purification |

Note: The conditions presented in this table are hypothetical and based on methods used for similar halogenated compounds. Specific optimization would be required for 4-chlorobutyl 4-fluorobutyl ether.

Spectroscopic Methodologies for Elucidating Reaction Intermediates and Purity Assessment

Spectroscopic techniques are vital for the structural confirmation of 4-chlorobutyl 4-fluorobutyl ether and for identifying reaction intermediates and impurities. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful tools in this context.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing detailed kinetic and mechanistic information without the need for sample extraction. ed.ac.ukrsc.org For the synthesis of 4-chlorobutyl 4-fluorobutyl ether, in-situ NMR can track the consumption of reactants and the formation of the product and any intermediates or byproducts. wiserpub.com Both ¹H and ¹³C NMR are valuable, with ¹⁹F NMR being particularly useful for monitoring the fluorinated part of the molecule. wiserpub.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-chlorobutyl 4-fluorobutyl Ether

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cl-CH₂- | ~3.6 | ~45 |

| -CH₂-CH₂-Cl | ~1.9 | ~30 |

| -O-CH₂- (chlorinated side) | ~3.5 | ~70 |

| -O-CH₂- (fluorinated side) | ~3.6 | ~69 |

| -CH₂-CH₂-F | ~1.8 | ~28 |

| F-CH₂- | ~4.5 (triplet of triplets) | ~84 (doublet) |

Note: These chemical shifts are predicted based on general values for similar functional groups and would require experimental verification. The splitting patterns are also predictions based on expected couplings.

Advanced Mass Spectrometry Techniques for Complex Mixtures

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu For a molecule like 4-chlorobutyl 4-fluorobutyl ether, the presence of chlorine results in a characteristic M+2 isotopic pattern in a 3:1 ratio, which aids in its identification. libretexts.org

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are particularly useful for analyzing complex mixtures, as they can provide structural information on individual components without complete separation. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation for 4-chlorobutyl 4-fluorobutyl Ether

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]+• | [C₈H₁₆ClFO]+• | 186 |

| [M+2]+• | [C₈H₁₆³⁷ClFO]+• | 188 |

| [M - Cl]+ | [C₈H₁₆FO]+ | 151 |

| [M - C₄H₈Cl]+ | [C₄H₈FO]+ | 91 |

| [M - C₄H₈F]+ | [C₄H₈ClO]+ | 107 |

| [C₄H₈Cl]+ | Butyl chloride cation | 91 |

| [C₄H₈F]+ | Butyl fluoride (B91410) cation | 75 |

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for ethers and halogenated compounds. The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Hyphenated Analytical Approaches for Comprehensive Characterization of Synthetic Products

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern analytical chemistry for the comprehensive characterization of complex samples. slideshare.netchemijournal.com For 4-chlorobutyl 4-fluorobutyl ether, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful hyphenated techniques. ijpsjournal.comresearchgate.net

GC-MS combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is ideal for identifying the main product, as well as any volatile impurities from the synthesis. nih.gov LC-MS is particularly useful for analyzing less volatile or thermally labile impurities that may not be suitable for GC analysis. researchgate.net The use of advanced multi-dimensional techniques like LC-NMR-MS can provide an unprecedented level of structural information on unknown impurities in a single integrated system. ijpsjournal.com

Table 4: Overview of Hyphenated Techniques for the Analysis of 4-chlorobutyl 4-fluorobutyl Ether

| Technique | Separation Principle | Detection Principle | Information Obtained |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio | Separation of volatile components, molecular weight, and structural information from fragmentation. chemijournal.com |

| LC-MS | Polarity and column interaction | Mass-to-charge ratio | Separation of components based on polarity, molecular weight, and structural information. researchgate.net |

| LC-NMR-MS | Polarity and column interaction | NMR and Mass-to-charge ratio | Unambiguous structure elucidation of separated components by combining NMR and MS data. ijpsjournal.com |

Theoretical and Computational Chemistry Studies on 4 Chlorobutyl 4 Fluorobutyl Ether

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-chlorobutyl 4-fluorobutyl ether, these calculations would reveal details about its geometry, stability, and electronic characteristics.

Methodology: Density Functional Theory (DFT) would be a primary method of choice, offering a good balance between computational cost and accuracy for a molecule of this size. mdpi.comresearchgate.net Functionals such as B3LYP or PBE, combined with a suitable basis set like 6-31G(d) or larger, would be employed to optimize the molecule's geometry and calculate its electronic energy. researchgate.net To account for the effects of electron correlation more accurately, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) could also be utilized for single-point energy calculations on the DFT-optimized geometry. researchgate.net

Key Research Findings (Hypothetical):

Optimized Geometry: The calculations would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. This would likely show the butyl chains adopting staggered conformations to minimize steric hindrance.

Electronic Properties: The distribution of electron density would be analyzed through population analysis methods (e.g., Mulliken, NBO). This would quantify the partial charges on each atom, highlighting the polarization effects of the electronegative chlorine, fluorine, and oxygen atoms. The dipole moment of the molecule would also be calculated.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Spectroscopic Properties: The vibrational frequencies would be calculated and could be used to predict the infrared (IR) spectrum of the molecule, aiding in its experimental identification.

Table 1: Hypothetical Calculated Properties of 4-chlorobutyl 4-fluorobutyl Ether

| Property | Calculated Value (Example) | Method |

| Total Energy | -X Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311+G(d,p) |

| HOMO Energy | -A eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | B eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | C eV | B3LYP/6-311+G(d,p) |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

While quantum chemistry focuses on a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a larger ensemble of molecules over time. dovepress.commdpi.com This provides insights into the bulk properties and conformational flexibility of 4-chlorobutyl 4-fluorobutyl ether.

Methodology: MD simulations would be performed using a classical force field, such as AMBER, CHARMM, or OPLS/AA, which parameterizes the potential energy of the system based on bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). mdpi.com A simulation box would be filled with numerous molecules of the ether, and their trajectories would be calculated by integrating Newton's equations of motion over a period of nanoseconds. dovepress.com

Key Research Findings (Hypothetical):

Conformational Analysis: By tracking the dihedral angles of the butyl chains over time, the preferred conformations in the liquid state can be identified. The flexibility of the molecule and the energy barriers between different conformers would be quantified.

Intermolecular Interactions: The radial distribution functions (RDFs) between different atoms (e.g., the ether oxygen and hydrogens on neighboring molecules, or the halogen atoms) would be calculated. Peaks in the RDFs would reveal the typical distances and strengths of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the liquid structure.

Bulk Properties: From the simulation trajectory, macroscopic properties like the density, diffusion coefficient, and heat of vaporization could be calculated and compared with potential experimental data.

Table 2: Hypothetical Intermolecular Interaction Analysis from MD Simulations

| Interaction Type | Typical Distance (Å) | Coordination Number |

| O···H (intermolecular) | X | N |

| Cl···H (intermolecular) | Y | M |

| F···H (intermolecular) | Z | P |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and the energy barriers associated with them. For 4-chlorobutyl 4-fluorobutyl ether, this could involve studying its synthesis or degradation reactions.

Methodology: The potential energy surface of a proposed reaction would be explored using quantum chemical methods (like DFT). The structures of the reactants, products, and any intermediates would be optimized. Transition state (TS) searching algorithms (e.g., synchronous transit-guided quasi-Newton, STQN) would be used to locate the highest energy point along the reaction coordinate, which represents the transition state. The imaginary frequency of the TS would be analyzed to confirm it connects the reactants and products.

Key Research Findings (Hypothetical):

Reaction Mechanisms: For a given transformation, such as a nucleophilic substitution at one of the carbon atoms bearing a halogen, the step-by-step mechanism would be elucidated.

Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, would be calculated. This value is critical for predicting the rate of the reaction. A lower activation energy implies a faster reaction.

Table 3: Hypothetical Reaction Energetics for a Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +X |

| Products | -Y |

Predictive Computational Approaches for Novel Derivative Design

The insights gained from the computational studies described above can be leveraged to design new molecules with desired properties. By modifying the structure of 4-chlorobutyl 4-fluorobutyl ether in silico, the effects of these changes can be predicted before undertaking laboratory synthesis.

Methodology: This would involve creating a library of virtual derivatives by, for example, changing the length of the alkyl chains, substituting the halogen atoms with other functional groups, or altering the ether linkage. High-throughput computational screening, using the quantum chemical and MD simulation methods described earlier, would then be applied to this library.

Key Research Findings (Hypothetical):

Structure-Property Relationships: By systematically changing the molecular structure and calculating the resulting properties (e.g., HOMO-LUMO gap, dipole moment, solubility), quantitative structure-property relationships (QSPRs) could be established.

Identification of Lead Candidates: The screening process would identify derivatives with enhanced properties for a specific application. For example, a derivative with a larger dipole moment might have better solubility in polar solvents, while one with a specific electronic structure might be a better precursor for a particular synthesis.

Rational Design: This predictive approach allows for a more rational and efficient design of new materials, reducing the time and cost associated with experimental trial and error.

Non Clinical and Industrial Applications of 4 Chlorobutyl 4 Fluorobutyl Ether

Utilization as a Synthetic Building Block in Fine Chemical Production

It is plausible that "Ether, 4-chlorobutyl 4-fluorobutyl" could serve as a bifunctional building block in the synthesis of fine chemicals. The two different halogen atoms would allow for a two-step, selective functionalization. A nucleophile could first displace the more reactive chloride, followed by a reaction at the less reactive fluoride (B91410) position under different conditions. This differential reactivity is a common strategy in the design of complex molecules. However, no specific examples or detailed research findings for this particular ether are available.

Role in Materials Science and Polymer Chemistry as a Monomer or Precursor

In theory, "this compound" could be used as a monomer or a precursor in polymer chemistry. The reactive chloro and fluoro groups could serve as sites for polymerization or for grafting side chains onto a polymer backbone. Halogenated compounds are sometimes incorporated into polymers to enhance properties such as flame retardancy or to modify surface characteristics. ontosight.ai Without specific studies on this compound, its role in materials science remains hypothetical.

Applications in Solvent Engineering for Specialized Chemical Processes

Asymmetrical ethers are sometimes explored as specialty solvents. researchgate.net The polarity and solvating properties of "this compound" would be influenced by the presence of the two different halogens. However, there is no available data on its solvent properties or its application in solvent engineering for specific chemical processes.

Emerging Industrial Relevance beyond Traditional Chemical Synthesis

The unique combination of chloro and fluoro groups might suggest potential applications in areas like agrochemicals or pharmaceuticals, where halogenated compounds are common. Functionalized ethers also have emerging applications in fields like battery technology. rsc.orgresearchgate.net Nevertheless, without dedicated research, any discussion of emerging industrial relevance for "this compound" is purely speculative.

Due to the lack of specific information, it is not possible to generate the requested data tables or a detailed, evidence-based article at this time. Further research and publication on the synthesis and application of "this compound" would be necessary to fulfill the detailed requirements of the proposed article.

Environmental Fate and Green Chemistry Considerations for 4 Chlorobutyl 4 Fluorobutyl Ether

Degradation Pathways and Mechanisms in Environmental Matrices

The environmental persistence of halogenated organic compounds is a significant concern, as they can accumulate in soil, water, and biota. xusen-flameretardant.comncert.nic.in The degradation of these compounds can occur through abiotic and biotic pathways.

Abiotic Degradation:

Abiotic degradation processes for halogenated compounds include hydrolysis and photolysis.

Hydrolysis: The C-Cl bond in the 4-chlorobutyl moiety of the ether is susceptible to hydrolysis, although this process is generally slow for alkyl halides in water. researchgate.net The C-F bond is significantly stronger and less prone to hydrolysis. The ether linkage itself can be cleaved under strong acidic conditions, but this is unlikely to be a major pathway in typical environmental matrices. chemistrysteps.comyoutube.comlibretexts.org

Photodegradation: Halogenated organic compounds can undergo photodegradation when exposed to sunlight. wikipedia.org The energy from ultraviolet (UV) radiation can lead to the cleavage of carbon-halogen bonds. Studies on other halogenated ethers, such as polybrominated diphenyl ethers (PBDEs), have shown that photodegradation can occur, leading to less halogenated and potentially more mobile byproducts. acs.org It is plausible that 4-chlorobutyl 4-fluorobutyl ether could undergo similar photochemical degradation in the atmosphere or sunlit surface waters. Research on halogenated anesthetics has also demonstrated their potential for photochemical degradation in the air, with the process being accelerated by photocatalysts like TiO2. mdpi.com

Biotic Degradation:

Microbial degradation is a key process in the environmental breakdown of many organic pollutants. However, halogenated compounds are often resistant to biodegradation. ncert.nic.in

Aerobic Degradation: Under aerobic conditions, microorganisms may utilize oxygenases to initiate the degradation process. scilit.comnih.gov For halogenated alkanes, this can involve hydroxylation of the alkyl chain. researchgate.net The ether linkage can also be a target for enzymatic cleavage.

Anaerobic Degradation: In anaerobic environments, reductive dehalogenation is a more common pathway, where a halogen atom is removed and replaced by a hydrogen atom. researchgate.net The C-Cl bond is more susceptible to reductive dehalogenation than the C-F bond.

The presence of both chlorine and fluorine on different alkyl chains in 4-chlorobutyl 4-fluorobutyl ether presents a complex scenario for microbial degradation. The C-F bond is known to be particularly strong and resistant to cleavage, making fluorinated compounds highly persistent. nih.gov

Interactive Table: Potential Degradation Pathways

| Degradation Pathway | Environmental Matrix | Key Mechanisms | Potential Products |

| Abiotic | |||

| Hydrolysis | Water, Soil | Nucleophilic substitution of chlorine | 4-fluorobutyl alcohol, 4-chlorobutanol |

| Photodegradation | Atmosphere, Surface Water | C-Cl and C-F bond cleavage, ether linkage cleavage | Halogenated and non-halogenated smaller molecules |

| Biotic | |||

| Aerobic Degradation | Soil, Water | Oxidation, ether cleavage | Alcohols, aldehydes, carboxylic acids |

| Anaerobic Degradation | Sediments, Groundwater | Reductive dechlorination | 4-fluorobutyl butyl ether, smaller alkanes |

Biotransformation and Biodegradation Studies of Halogenated Ethers

Microbial degradation of ethers can be initiated by monooxygenase enzymes that hydroxylate the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves.

Studies on the biodegradation of C7 and C8 iso-alkanes under methanogenic conditions have shown that degradation can be isomer-specific and may occur via co-metabolism. acs.org This suggests that the presence of other organic compounds could influence the biodegradation of 4-chlorobutyl 4-fluorobutyl ether.

The biotransformation of fluorinated drugs by microorganisms has been studied, revealing that while the C-F bond is stable, transformations at other parts of the molecule can occur. nih.gov This suggests that the chlorobutyl part of the molecule might be more readily transformed than the fluorobutyl part.

Research on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) indicates that the ether linkage can influence the degradation process, in some cases promoting defluorination of short fluoroalkyl moieties. nih.govresearchgate.net

Interactive Table: Biotransformation of Analogous Halogenated Compounds

| Compound Class | Biotransformation Pathway | Key Enzymes | Resulting Products |

| Halogenated Alkanes | Reductive dehalogenation (anaerobic), Oxidation (aerobic) | Dehalogenases, Oxygenases | Alkanes, Alcohols, Aldehydes |

| Polybrominated Diphenyl Ethers (PBDEs) | Photodegradation, Microbial degradation | Not specified | Less brominated PBDEs |

| Fluorinated Pharmaceuticals | Hydroxylation, Dealkylation | Cytochrome P450 | Hydroxylated and dealkylated metabolites |

| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | Reductive defluorination, Ether cleavage | Not specified | Shorter-chain fluorinated compounds |

Development of Sustainable Synthesis and Disposal Practices for 4-chlorobutyl 4-fluorobutyl Ether

Sustainable Synthesis:

The traditional synthesis of asymmetric ethers like 4-chlorobutyl 4-fluorobutyl ether often involves the Williamson ether synthesis. francis-press.comfrancis-press.comwikipedia.orgbyjus.comlibretexts.org This method typically uses an alkoxide and an alkyl halide. For the synthesis of the target compound, this could involve reacting sodium 4-fluorobutoxide with 1,4-dichlorobutane (B89584) or sodium 4-chlorobutoxide with 1-fluoro-4-iodobutane (B1595697).

To make this synthesis more sustainable, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can reduce the environmental impact. acs.orgresearchgate.netmdpi.com

Catalysis: The use of phase-transfer catalysts can enhance reaction rates and yields, potentially allowing for milder reaction conditions and reduced waste. acs.orgcrdeepjournal.orgresearchgate.netmdpi.comjetir.org Asymmetric phase-transfer catalysis could be employed to control stereochemistry if chiral centers are present. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product is a key principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents.

Sustainable Disposal:

The disposal of halogenated waste requires careful management to prevent environmental contamination. oregonstate.eduhazardouswasteexperts.commedium.comoc-praktikum.desimplesolvents.com

Segregation: Halogenated waste should be segregated from non-halogenated waste streams to facilitate proper treatment and recycling. oregonstate.eduhazardouswasteexperts.commedium.com

Recycling: Where feasible, recycling of halogenated solvents through distillation can reduce the volume of waste requiring disposal. oc-praktikum.desimplesolvents.com

Incineration: High-temperature incineration is a common method for the disposal of hazardous organic waste, including halogenated compounds. However, this must be done in facilities equipped with appropriate pollution control devices to capture acidic gases (like HCl and HF) and prevent the formation of dioxins and furans. simplesolvents.com

Advanced Oxidation Processes: Technologies like photochemical degradation using UV light, with or without a catalyst, are being explored for the destruction of halogenated organic compounds in water and air. mdpi.com

Interactive Table: Green Chemistry Approaches

| Green Chemistry Principle | Application in Synthesis | Application in Disposal |

| Use of Safer Solvents | Employing water, ionic liquids, or supercritical fluids instead of volatile organic compounds. acs.orgresearchgate.netmdpi.com | Using aqueous-based cleaning solutions for equipment. |

| Catalysis | Utilizing phase-transfer catalysts to improve efficiency and reduce energy use. acs.orgcrdeepjournal.orgresearchgate.netmdpi.comjetir.org | Developing catalytic methods for the complete destruction of the compound. |

| Waste Minimization | Designing high-yield, atom-economical synthetic routes. | Recycling and reusing solvents and unreacted starting materials. oc-praktikum.desimplesolvents.com |

| Degradation-focused Design | Incorporating functional groups that are more susceptible to environmental degradation. | Not directly applicable, but understanding degradation pathways informs disposal methods. |

Future Directions and Emerging Research Avenues for 4 Chlorobutyl 4 Fluorobutyl Ether

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of asymmetrical ethers like 4-chlorobutyl 4-fluorobutyl ether can be fraught with challenges, including side reactions and purification difficulties when using traditional batch methods. youtube.comlibretexts.org Flow chemistry, a paradigm shift from conventional batch processing, offers a powerful solution to these challenges by conducting reactions in continuous-flow reactors. polimi.itacs.org This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, higher yields, and improved safety, particularly when dealing with reactive intermediates. polimi.itwikipedia.org

The integration of automated synthesis platforms with flow chemistry setups can further accelerate the exploration of this compound. syrris.com Automated systems enable high-throughput screening of reaction conditions, rapid optimization, and the generation of libraries of related compounds for structure-activity relationship studies. For the synthesis of 4-chlorobutyl 4-fluorobutyl ether, a potential flow chemistry approach could involve a Williamson ether synthesis, where an alkoxide is reacted with an alkyl halide. co2meter.comfrancis-press.com An automated platform could systematically vary the base, solvent, temperature, and residence time to identify the optimal conditions for this specific transformation.

Table 1: Conceptual Flow Chemistry Parameters for Williamson Ether Synthesis of 4-chlorobutyl 4-fluorobutyl Ether

| Parameter | Range/Options | Rationale |

| Reactants | 4-chlorobutanol, 1-fluoro-4-iodobutane (B1595697) (or other halide) | Selection of appropriate starting materials for the Williamson synthesis. |

| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | Strong bases to deprotonate the alcohol and form the alkoxide. |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Aprotic solvents suitable for S_N2 reactions. |

| Temperature | 25 - 100 °C | Optimization of reaction kinetics while minimizing side reactions. |

| Residence Time | 1 - 20 minutes | Precise control over reaction time to maximize conversion. |

| Reactor Type | Packed-bed reactor with a solid-supported base | To facilitate purification and continuous operation. |

This table presents a conceptual framework for the optimization of the synthesis of 4-chlorobutyl 4-fluorobutyl ether using a flow chemistry platform. The specific values would need to be determined experimentally.

Exploration of Bio-Catalytic Systems for Ether Linkage Formation and Modification

The use of enzymes, or biocatalysis, in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While the enzymatic synthesis of ethers is less explored than their cleavage, there is growing interest in harnessing enzymes for this purpose. acs.orggoogle.com For a molecule like 4-chlorobutyl 4-fluorobutyl ether, biocatalysis could offer two key opportunities: the formation of the ether linkage and the specific modification of the halogenated side chains.

Enzymes such as etherases and certain transferases could potentially be engineered to catalyze the formation of the ether bond between 4-chlorobutanol and a suitable fluorinated counterpart. google.com This would likely proceed with high chemo- and regioselectivity, avoiding the need for protecting groups and reducing the generation of byproducts.

Furthermore, halogenase enzymes could be employed for the selective introduction of chlorine or fluorine atoms onto a precursor molecule. researchgate.netacs.orgtandfonline.comrsc.org These enzymes are known for their ability to catalyze halogenation at specific positions on a substrate, a transformation that is often challenging to achieve with conventional chemical methods. tandfonline.com Research in this area would involve identifying or engineering halogenases that can accept a butyl ether scaffold as a substrate and selectively install a halogen at the desired position.

Table 2: Potential Biocatalytic Approaches for 4-chlorobutyl 4-fluorobutyl Ether

| Biocatalytic Strategy | Enzyme Class | Potential Application | Research Focus |

| Ether Bond Formation | Etherases, Transferases | Synthesis of the ether backbone from alcohol precursors. | Enzyme screening and engineering for substrate specificity and catalytic efficiency. |

| Selective Halogenation | Flavin-dependent Halogenases | Introduction of chlorine or fluorine onto a pre-formed ether molecule. | Directed evolution of halogenases to control regioselectivity on the butyl chains. |

| Ether Bond Cleavage | Cytochrome P450 monooxygenases | Selective cleavage of the ether bond for functionalization or degradation studies. | Investigating the metabolic stability and potential for enzymatic degradation. nih.gov |

This table outlines potential avenues for the application of biocatalysis in the synthesis and modification of 4-chlorobutyl 4-fluorobutyl ether. These represent forward-looking research goals.

Development of Advanced Sensor Technologies for Detection and Monitoring

As with many volatile organic compounds (VOCs), the ability to detect and monitor the presence of 4-chlorobutyl 4-fluorobutyl ether in various environments is crucial, particularly if it finds application in industrial processes or consumer products. google.comgazdetect.comhalodetect.com Advanced sensor technologies offer the promise of rapid, sensitive, and selective detection.

Given its halogenated nature, sensors designed to detect halogenated hydrocarbons could be adapted for this specific molecule. google.comgazdetect.com These sensors often operate on principles such as photoionization detection (PID) or electron capture detection. google.com The development of new sensor materials, such as functionalized polymers or metal-organic frameworks (MOFs), could lead to enhanced selectivity and sensitivity for 4-chlorobutyl 4-fluorobutyl ether, allowing for its differentiation from other VOCs.

Another exciting prospect is the development of biosensors. youtube.com These devices utilize a biological recognition element, such as an enzyme or an antibody, coupled with a transducer to generate a signal in the presence of the target analyte. A biosensor for 4-chlorobutyl 4-fluorobutyl ether could be based on an enzyme that specifically interacts with or is inhibited by the compound, providing a highly specific detection method.

Interdisciplinary Research Opportunities in Advanced Functional Materials and Catalysis

The unique combination of a flexible ether linkage and two different halogen atoms makes 4-chlorobutyl 4-fluorobutyl ether an interesting building block for the development of advanced functional materials. mdpi.comrsc.org The chlorine and fluorine atoms can influence properties such as polarity, thermal stability, and flame retardancy. wikipedia.org

In materials science, this compound could be explored as a monomer or an additive in the synthesis of novel polymers. The presence of two distinct halogens could allow for orthogonal functionalization, where the chlorine and fluorine atoms are selectively reacted to introduce different chemical moieties, leading to materials with tailored properties. For example, it could be investigated as a component in the development of new flame-retardant materials or as a precursor for functional coatings with specific surface properties.

In the field of catalysis, the ether oxygen and the halogen atoms could act as coordinating sites for metal centers, suggesting its potential as a ligand in organometallic chemistry. wikipedia.org The electronic properties of the resulting metal complexes could be tuned by the nature of the halogen atoms, potentially leading to new catalysts for a variety of organic transformations. Furthermore, the compound itself could serve as a substrate in catalytic C-H functionalization reactions to introduce further complexity and create novel molecular architectures. acs.orgacs.org

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ring-opening halogenation | BCl₃, Cd(CF₃)₂-CH₃CN | N/A | High | |

| Sulfuryl chloride route | THF, SOCl₂, MeOH | 85 | 98 |

Advanced: How do steric and electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity at the adjacent carbon, favoring SN2 mechanisms. Fluorine’s electronegativity further polarizes the C–O bond, enhancing leaving-group ability.

- Steric Effects : The 4-fluorobutyl chain introduces steric hindrance, potentially slowing bimolecular reactions. Computational modeling (e.g., DFT) is recommended to quantify these effects .

Basic: What spectroscopic techniques are most effective for characterizing this ether, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Markers | Reference |

|---|---|---|

| ¹H NMR | δ 3.5–3.7 (O–CH₂), δ 1.6–2.2 (CH₂Cl) | |

| ¹⁹F NMR | δ -220 (CF₂) | |

| GC-MS | m/z 199.12 (M⁺) |

Advanced: What challenges arise in analyzing reaction byproducts or degradation products of this ether under varying experimental conditions?

Methodological Answer:

- Byproduct Formation : Halogen exchange (e.g., Cl/F displacement) may occur under high-temperature or acidic conditions.

- Analytical Strategies :

- HPLC-MS : Detect trace impurities (e.g., 4-fluorobutanol from hydrolysis).

- IR Spectroscopy : Monitor carbonyl formation (C=O stretch at 1700–1750 cm⁻¹) due to oxidation .

- Contradictions : Some studies report stable ether linkages, while others note hydrolysis in aqueous media—systematic pH-controlled experiments are advised .

Basic: What are the critical safety considerations when handling this compound, based on its physicochemical properties?

Methodological Answer:

- Physicochemical Risks :

- Toxicology : Limited data; assume acute toxicity due to halogenated alkanes. Use fume hoods and nitrile gloves .

Advanced: How can computational chemistry models predict the thermodynamic stability and reaction pathways of this ether in complex systems?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess bond dissociation energies (C–O vs. C–Cl/F).

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict hydrolysis rates .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradictions and Resolution

- Synthesis Yields : reports 85% yield for a chlorinated intermediate, while lacks quantitative data. Researchers should replicate both methods and compare yields.

- Regulatory Compliance : EU guidelines () emphasize FAIR data principles, requiring transparent reporting of synthetic byproducts and analytical methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.